Fmoc-Lys(Mtt)-OH

描述

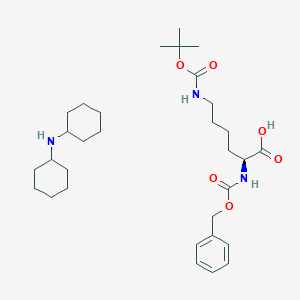

Fmoc-Lys(Mtt)-OH, also known as N-α-Fmoc-N-ε-4-methyltrityl-L-lysine, is a derivative used in the synthesis of branched peptides and peptides modified at the lysine side-chain . It is also used for the construction of templates and multifunctionalized resins for combinatorial synthesis .

Synthesis Analysis

The synthesis of Fmoc-Lys(Mtt)-OH involves two steps from lysine, with an overall yield of 42% . The side-chain Mtt group can be selectively removed with 1% TFA in DCM .

Molecular Structure Analysis

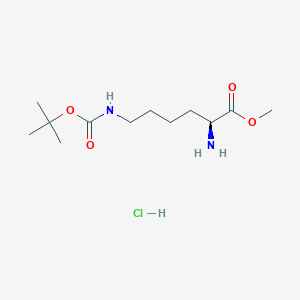

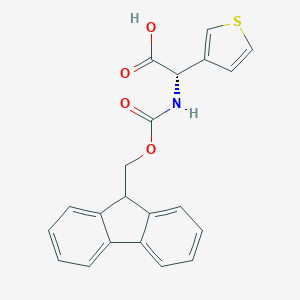

The molecular formula of Fmoc-Lys(Mtt)-OH is C41H40N2O4 . Its molecular weight is 624.8 g/mol . The IUPAC name is (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[[4-methylphenyl-diphenylmethyl]amino]hexanoic acid .

Chemical Reactions Analysis

The N epsilon-Mtt function can be quantitatively removed upon treatment with 1% TFA in dichloromethane or with a 1:2:7 mixture of acetic acid/trifluoro .

Physical And Chemical Properties Analysis

Fmoc-Lys(Mtt)-OH is a powder form compound . It has a melting point of 140-150 °C . It is used in Fmoc solid-phase peptide synthesis .

科学研究应用

Peptide-Based Hydrogels

Fmoc-Lys(Mtt)-OH: is used in the formation of peptide-based hydrogels (PHGs), which are biocompatible materials suitable for various biological, biomedical, and biotechnological applications. These hydrogels can be utilized for drug delivery systems , providing a controlled release of therapeutic agents, and as diagnostic tools for imaging purposes .

Solid Phase Peptide Synthesis (SPPS)

In SPPS, Fmoc-Lys(Mtt)-OH plays a crucial role as a building block with a protective group that can be selectively removed. It allows for the sequential addition of amino acids to form peptides with precise sequences, which is essential for creating specific peptides for research and therapeutic use .

Self-Assembly Features

The Fmoc group imparts hydrophobicity and aromaticity to amino acids and short peptides, promoting their self-assembly into various nanostructures. This property is harnessed in designing materials for nanotechnology applications , including the creation of nanofibers, nanoparticles, and other nano-scale structures with potential use in drug delivery and tissue engineering .

Synthetic Hydrogel-Forming Peptides

The amphiphilic nature of peptides derived from Fmoc-Lys(Mtt)-OH contributes to the formation of synthetic hydrogel-forming peptides. These materials have potential applications in creating scaffolds for tissue regeneration , serving as matrices for cell growth and differentiation .

Protective Group Chemistry

The Mtt group in Fmoc-Lys(Mtt)-OH is a protective group that can be selectively removed under mild acidic conditions without affecting other sensitive groups. This feature is crucial in multi-step synthetic processes where protecting groups are strategically placed and removed to achieve the desired final product .

Biomedical Research

Due to its biocompatibility and functionalizability, Fmoc-Lys(Mtt)-OH is used in biomedical research to develop new materials that can interact with biological systems without eliciting adverse reactions. This includes the development of biologically active peptides and proteins for therapeutic purposes .

These are six distinct applications of Fmoc-Lys(Mtt)-OH in scientific research, each with its own set of detailed information and potential impact on various fields.

MDPI - Self-Supporting Hydrogels Based on Fmoc-Derivatized Cationic EMD Millipore - Fmoc-Lys(Mtt)-Wang resin Springer - Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis RSC Publishing - Fmoc-Modified Amino Acids and Short Peptides

安全和危害

未来方向

作用机制

Target of Action

Fmoc-Lys(Mtt)-OH is primarily used in the field of peptide synthesis . Its primary target is the peptide chain that is being synthesized. The compound plays a crucial role in the addition of the amino acid lysine with a side-chain modification at the C-terminal end of the peptide .

Mode of Action

Fmoc-Lys(Mtt)-OH interacts with its target through a process known as Fmoc solid-phase peptide synthesis (SPPS) . The Fmoc group provides protection for the amino group during the peptide synthesis process. The Mtt group on the side-chain of lysine can be selectively removed on the solid phase with 1% TFA in DCM, unmasking the side-chain lysine amino group for further functionalization .

Biochemical Pathways

The biochemical pathways affected by Fmoc-Lys(Mtt)-OH are those involved in peptide synthesis. The compound facilitates the addition of the lysine residue to the growing peptide chain, thereby influencing the overall structure and function of the final peptide product .

Pharmacokinetics

The compound’s bioavailability in the reaction mixture and its stability under the reaction conditions are critical for its effectiveness in peptide synthesis .

Result of Action

The result of Fmoc-Lys(Mtt)-OH action is the successful incorporation of a lysine residue into the peptide chain. This can significantly influence the biological activity of the peptide, as lysine is involved in many protein-protein interactions due to its positively charged side chain .

Action Environment

The action of Fmoc-Lys(Mtt)-OH is influenced by various environmental factors in the laboratory setting. These include the pH of the reaction mixture, the temperature, and the presence of other reagents. Proper control of these conditions is essential to ensure the compound’s efficacy and stability .

属性

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[[(4-methylphenyl)-diphenylmethyl]amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H40N2O4/c1-29-23-25-32(26-24-29)41(30-14-4-2-5-15-30,31-16-6-3-7-17-31)42-27-13-12-22-38(39(44)45)43-40(46)47-28-37-35-20-10-8-18-33(35)34-19-9-11-21-36(34)37/h2-11,14-21,23-26,37-38,42H,12-13,22,27-28H2,1H3,(H,43,46)(H,44,45)/t38-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPTNAIDIXCOZAJ-LHEWISCISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCCC[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H40N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50449905 | |

| Record name | Fmoc-Lys(Mtt)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50449905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

624.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-Lys(Mtt)-OH | |

CAS RN |

167393-62-6 | |

| Record name | Fmoc-Lys(Mtt)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50449905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes Fmoc-Lys(Mtt)-OH particularly useful in peptide synthesis?

A1: The key advantage of Fmoc-Lys(Mtt)-OH lies in its two orthogonal protecting groups: the Fluorenylmethyloxycarbonyl (Fmoc) group on the alpha-amino group and the 4-Methyltrityl (Mtt) group protecting the epsilon-amino group of lysine. This allows for selective deprotection strategies. The Mtt group can be removed under mildly acidic conditions (1% Trifluoroacetic acid (TFA) in dichloromethane) [, , ] that leave the Fmoc group and acid-labile resins like the 2-chlorodiphenylmethyl- and the Wang-resin intact. This selective deprotection is crucial for introducing modifications or branching points at specific lysine residues within the peptide chain.

Q2: Can you provide an example of how Fmoc-Lys(Mtt)-OH is used in peptide synthesis?

A2: Certainly! One application is the creation of branched peptides. Let's say you're synthesizing a peptide that requires a branched structure at a specific lysine residue. You'd first incorporate Fmoc-Lys(Mtt)-OH into the peptide chain on a solid support. Then, you'd selectively remove the Mtt group using the mild acidic conditions mentioned earlier. This exposes the lysine's epsilon-amino group, allowing you to couple another peptide chain to this specific point, creating the desired branched structure. This strategy is exemplified in the synthesis of a cyclic cholecystokinin analog [].

Q3: Besides branched peptides, are there other applications where Fmoc-Lys(Mtt)-OH is advantageous?

A3: Absolutely. This reagent is valuable for synthesizing lysine cores used in developing multiple antigenic peptides (MAPs) and template-assembled synthetic proteins (TASPs) []. The selective deprotection of the lysine side chain allows for the attachment of multiple peptide antigens to a single core, making it useful in vaccine development. Furthermore, researchers have utilized Fmoc-Lys(Mtt)-OH in the synthesis of liraglutide, a glucagon-like peptide-1 receptor agonist []. In this case, the selective deprotection allowed for the attachment of palmitic acid to the lysine side chain, which is crucial for the drug's long-acting properties.

Q4: What are the limitations of using Fmoc-Lys(Mtt)-OH in peptide synthesis?

A4: While extremely useful, there are some considerations when using Fmoc-Lys(Mtt)-OH:

Q5: Where can researchers find more information on the use and applications of Fmoc-Lys(Mtt)-OH?

A5: Several publications delve into the specifics of using this compound. You can find detailed protocols and application examples in research articles available on platforms like Semantic Scholar. The provided references [, , , ] are a good starting point for further exploration.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

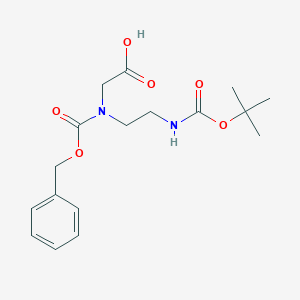

![(3R)-3-{[(Benzyloxy)carbonyl]amino}-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid](/img/structure/B556971.png)

![(3S)-3-{[(Benzyloxy)carbonyl]amino}-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid](/img/structure/B556976.png)